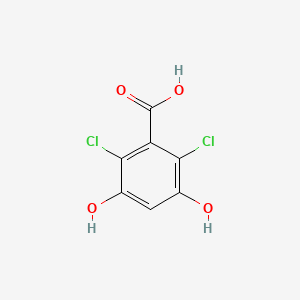

2,6-Dichloro-3,5-dihydroxybenzoic acid

Vue d'ensemble

Description

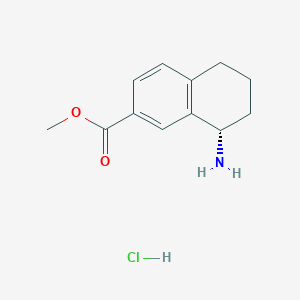

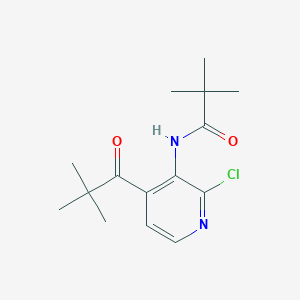

2,6-Dichloro-3,5-dihydroxybenzoic acid is a chemical compound with the linear formula C7H4Cl2O4 . It has a molecular weight of 223.014 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of 2,6-Dihydroxybenzoic acid is achieved by the decarboxylase-catalyzed reaction . It is prepared by disulfonation of benzoic acid followed by hydrolysis of the disulfonate .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C7H4Cl2O4 . The average mass is 251.063 Da and the monoisotopic mass is 249.979965 Da .Chemical Reactions Analysis

The reaction equilibrium of 2,6-Dihydroxybenzoic acid is reached when a liquid mole fraction of 2,6-DHBA (x2,6-DHBA,liquid) of 0.3 is reached .Applications De Recherche Scientifique

Synthesis in Antibiotics

2,6-Dichloro-3,5-dihydroxybenzoic acid is significant in the synthesis of complex compounds. For example, it is a key aromatic constituent in the macrolide antibiotic lipiarmycin A3. A study by Alexy and Scharf (1991) describes its synthesis from ethyl 2-pentenoate and ethyl acetoacetate, demonstrating its relevance in antibiotic production (Alexy & Scharf, 1991).

Bioremediation

Aminobacter sp. MSH1, a bacterium, uses 2,6-dichlorobenzamide (BAM) as a carbon, nitrogen, and energy source, converting it into this compound. This process is crucial for groundwater bioremediation in drinking water treatment plants. Raes et al. (2019) highlighted this unique chlorobenzoate catabolic pathway, emphasizing the chemical's role in environmental bioremediation (Raes et al., 2019).

Chemical Reactivity Studies

The study of protonation and dimerization of dihydroxybenzoic acids, including this compound, provides insights into their chemical properties. Lajunen, Saarinen, and Parhi (1980) explored these properties, contributing to a deeper understanding of the acid's behavior in various chemical environments (Lajunen, Saarinen, & Parhi, 1980).

Industrial Synthesis Optimization

The compound plays a role in the synthesis of related chemical structures. For instance, Wang Ku (2015) detailed the optimized synthesis process for 2,6-Dihydroxyterephthalic Acid, which involved this compound (Wang Ku, 2015).

Wastewater Treatment

In the context of wastewater treatment, the electrochemical oxidation of dihydroxybenzoic acids, such as this compound, is crucial. De Lima Leite et al. (2003) explored this process, demonstrating its potential in treating water contaminated with industrial chemicals (De Lima Leite, Cognet, Wilhelm, & Delmas, 2003).

Safety and Hazards

Propriétés

IUPAC Name |

2,6-dichloro-3,5-dihydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O4/c8-5-2(10)1-3(11)6(9)4(5)7(12)13/h1,10-11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFDDPJIOJZZKJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1O)Cl)C(=O)O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 2,6-Dichloro-3,5-dihydroxybenzoic acid in the microbial degradation of 2,6-dichlorobenzamide (BAM)?

A1: this compound is a key intermediate in the BAM catabolic pathway utilized by the bacterium Aminobacter sp. MSH1. [] This compound is formed from two sequential hydroxylation reactions catalyzed by the enzyme BbdD, acting on 2,6-dichlorobenzoic acid (2,6-DCBA). Following its formation, this compound undergoes glutathione-dependent dechlorination, ultimately leading to the complete mineralization of BAM. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methoxy-4-azatricyclo[4.2.1.0^{3,7}]nonane hydrochloride](/img/structure/B1435650.png)

![[2-Methoxy-6-(trifluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B1435651.png)

![4-{[2-(Methylamino)ethoxy]methyl}benzonitrile hydrochloride](/img/structure/B1435652.png)

![2-Oxabicyclo[4.1.0]heptan-7-amine hydrochloride](/img/structure/B1435662.png)

![2-[5-(Oxan-4-yl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride](/img/structure/B1435664.png)